3-Ethylquinoline
Overview
Description
3-Ethylquinoline is a nitrogen-containing heterocyclic compound . It has the molecular formula C11H11N and an average mass of 157.212 Da .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The heterocyclic quinoline or hydroquinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 264.5±9.0 °C at 760 mmHg, and a flash point of 108.0±11.3 °C . It also has a molar refractivity of 51.7±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 149.6±3.0 cm3 .
Scientific Research Applications
Aldosterone Synthase Inhibition : A study by Lucas et al. (2011) discussed the role of pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including ethyl-substituted variants, in inhibiting aldosterone synthase. This is significant for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis.
Cytotoxicity in Cancer Treatment : Research by Hawas et al. (2009) found that certain isoquinolinequinones, which are structurally related to 3-Ethylquinoline, showed significant cytotoxicity against various cancer cell lines, including lung, breast, melanoma, and prostate cancers.
Antibacterial Properties : A study by Koga et al. (1980) highlighted the antibacterial activity of quinoline derivatives. These compounds, including those similar to this compound, showed significant activity against both Gram-positive and Gram-negative bacteria.
Chemical Synthesis and Modification : Ibrahim et al. (2012) explored the chemical behavior of quinolin-2(1H)-one derivatives, closely related to this compound. This research aids in understanding the synthesis and potential applications of similar compounds.
Antitumor Activity : The paper by Erba et al. (2001) studied Ecteinascidin-743, a marine tetrahydroisoquinoline alkaloid with potent antitumor activity. This research is relevant due to structural similarities to this compound.
Aquatic Toxicology : Research by Birkholz et al. (1990) on the toxicity of various quinolines, including this compound, to aquatic life, is crucial for understanding the environmental impact of these compounds.
Inhibitory Effects on HIV : The study by Faro et al. (2012) investigated oxoquinoline acyclonucleoside phosphonate analogues, closely related to this compound, as inhibitors of HIV-1.
Mechanism of Action
Target of Action
3-Ethylquinoline, a derivative of quinoline, is a heterocyclic compound that has been found to have various biological and pharmaceutical activities Quinoline derivatives have been reported to target cyclic nucleotide phosphodiesterases .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some quinoline derivatives inhibit the activity of enzymes, thereby altering cellular processes .
Biochemical Pathways
Quinoline and its derivatives are known to influence various biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The physicochemical properties of this compound, such as its solubility and stability, suggest that it may have good bioavailability .
Result of Action
Given the diverse biological activities of quinoline derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
Like other organic compounds, the action of this compound may be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
Quinoline and its derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Ethylquinoline are not fully understood due to limited research. As a derivative of quinoline, it may share some of the biochemical interactions associated with quinoline compounds. Quinolines are known to interact with various enzymes, proteins, and other biomolecules, often acting as inhibitors or activators
Cellular Effects
Quinoline derivatives have been shown to exhibit a range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Quinoline and its derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
3-ethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBKLRAHBGNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172037 | |
Record name | Quinoline, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-54-7 | |
Record name | 3-Ethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1873-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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